2-(4-Chloro-2-methoxyphenoxy)acetic acid

Description

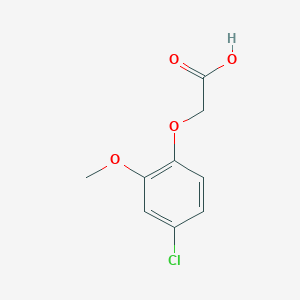

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-chloro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUWZUAZEYECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470160 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56913-08-7 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 4 Chloro 2 Methoxyphenoxy Acetic Acid and Its Analogues

Core Synthetic Approaches to 2-(4-Chloro-2-methoxyphenoxy)acetic acid

The fundamental structure of this compound can be assembled through two primary routes: direct condensation of the corresponding chlorinated phenol (B47542) or chlorination of a phenoxyacetic acid precursor.

The most common and direct method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the condensation of a substituted phenol with an α-haloacetic acid, typically chloroacetic acid, under basic conditions. For the synthesis of the title compound, this would involve the reaction of 4-chloro-2-methoxyphenol (B107037) with chloroacetic acid in the presence of a base like sodium hydroxide (B78521) (NaOH).

A parallel synthesis for a key analogue, 2-(4-formyl-2-methoxyphenoxy)acetic acid (2), is well-documented and proceeds by reacting vanillin (B372448) with chloroacetic acid in the presence of sodium hydroxide. jetir.orggoogle.com This reaction establishes the ether linkage that is characteristic of this class of compounds. The general principle involves the deprotonation of the phenolic hydroxyl group by the base to form a more nucleophilic phenoxide ion, which then displaces the halide from chloroacetic acid.

Table 1: General Parameters for Williamson Ether Synthesis of Phenoxyacetic Acids

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Substituted Phenol | Chloroacetic Acid | Sodium Hydroxide (NaOH) | Water or Alcohol | Heating/Reflux |

| 4-Chloro-2-methoxyphenol | Chloroacetic Acid | NaOH | Water | Acidification post-reaction |

| Vanillin | Chloroacetic Acid | NaOH | Water | Acidification post-reaction jetir.orggoogle.com |

| o-Chlorophenol | Chloroacetic Acid | NaOH | Water | Acidification post-reaction wipo.int |

An alternative synthetic strategy involves the preparation of a non-chlorinated precursor, such as 2-(2-methoxyphenoxy)acetic acid, followed by an electrophilic aromatic substitution reaction to introduce the chlorine atom at the desired position on the phenyl ring. The development of environmentally benign chemical processes has led to the exploration of chlorination reactions in aqueous or partially aqueous systems.

One approach involves reacting a 2-methyl-phenoxyalkanoic acid with a water-compatible chlorinating agent in an aqueous medium. mdpi.com Another method describes the chlorination of o-chlorophenoxyacetic acid using chlorine gas in a mixed solvent system containing water, dimethylformamide (DMF), and dichloroethane, which improves reaction selectivity and avoids the need for a separate catalyst. wipo.int While some industrial processes utilize chlorinated organic solvents to mitigate corrosion and improve yields, the trend is toward developing methods that are more compatible with aqueous environments. jst.go.jpmdpi.com

Table 2: Chlorination Agents and Systems for Phenoxyacetic Acids

| Chlorinating Agent | Solvent System | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Chlorine (gas) | Dichloromethane, Chloroform, etc. | Lewis Acid (optional) | Anhydrous conditions | mdpi.com |

| Sulfuryl chloride | Glacial Acetic Acid | - | Chlorination of a dissolved precursor | mdpi.com |

| Chlorine (gas) | DMF / Water / Dichloroethane | None | Mixed solvent system, improved selectivity | wipo.int |

| Water-compatible agent | Aqueous Medium | Specialized Catalyst | Environmentally focused method | mdpi.com |

Synthesis of Key Derivatives from 2-(4-Formyl-2-methoxyphenoxy)acetic acid

The analogue 2-(4-formyl-2-methoxyphenoxy)acetic acid serves as a versatile starting material for the synthesis of a wide array of derivatives, particularly those containing heterocyclic scaffolds. jetir.orggoogle.com This pathway typically begins with the formation of α,β-unsaturated ketone intermediates known as chalcones.

Chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. jocpr.com In this context, 2-(4-formyl-2-methoxyphenoxy)acetic acid acts as the aldehyde component and is reacted with various substituted acetophenones. jetir.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) serving as the catalyst. jocpr.com This reaction yields chalcone (B49325) derivatives that possess the core 2-(phenoxy)acetic acid moiety linked to a 1,3-diarylpropenone system. jetir.org

Table 3: Examples of Chalcone Synthesis from 2-(4-Formyl-2-methoxyphenoxy)acetic acid

| Aldehyde Component | Ketone Component | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | Acetophenone | KOH / Methanol | Chalcone | jetir.org |

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 4-Chloroacetophenone | KOH / Methanol | Chloro-substituted Chalcone | jetir.org |

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 4-Nitroacetophenone | KOH / Methanol | Nitro-substituted Chalcone | jetir.org |

| 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 4-Methylacetophenone | KOH / Methanol | Methyl-substituted Chalcone | jetir.org |

The chalcone intermediates, with their reactive α,β-unsaturated carbonyl system, are valuable precursors for constructing five-membered heterocyclic rings.

Pyrazolines: These dihydropyrazole derivatives are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) derivatives. The reaction typically involves refluxing the chalcone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in a solvent like ethanol. The addition of a catalytic amount of glacial acetic acid can facilitate the reaction. The mechanism involves an initial Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can also be synthesized from the chalcone precursors derived from 2-(4-formyl-2-methoxyphenoxy)acetic acid. jetir.orggoogle.com A common synthetic route involves reacting the chalcone with thiosemicarbazide (B42300). The resulting thiosemicarbazone intermediate can then be oxidatively cyclized to form the thiadiazole ring. Alternatively, the carboxylic acid group of the chalcone can be cyclized with thiosemicarbazide in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield 1,3,4-thiadiazole derivatives. jetir.orggoogle.com

Table 4: Cyclization of Chalcone Intermediates to Heterocycles

| Chalcone Precursor | Reagent | Resulting Heterocycle | Key Conditions | Reference |

|---|---|---|---|---|

| 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid | Hydrazine Hydrate | Pyrazoline | Reflux in Ethanol | |

| 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid | Phenylhydrazine | N-phenyl Pyrazoline | Reflux in Ethanol w/ Acetic Acid | |

| 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid | Thiosemicarbazide, then POCl₃ or PPA | 1,3,4-Thiadiazole | Cyclization of carboxylic acid group | jetir.orggoogle.com |

Exploration of Biocatalytic Methods for Phenoxyacetic Acid Derivatives

The application of biocatalysis in organic synthesis is a rapidly growing field, offering advantages in selectivity and sustainability. While established biocatalytic routes for the specific synthesis of this compound are not widely reported, the potential for such methods can be inferred from related research. The last two decades have seen significant growth in the use of enzymes like hydrolases and oxidoreductases for the synthesis of active pharmaceutical ingredients.

Research into the biodegradation of chlorinated phenoxyacetate (B1228835) herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has identified various microorganisms and enzymatic pathways capable of transforming these molecules. For instance, bacterial strains have been shown to degrade these compounds through the action of enzymes like dioxygenases and hydrolases. These natural catabolic pathways represent a valuable genetic and enzymatic resource. Future research could focus on harnessing these enzymes, either as isolated catalysts or within whole-cell systems, and potentially engineering them to perform synthetic transformations, such as selective hydroxylations or other functional group interconversions on phenoxyacetic acid scaffolds.

Advanced Molecular Characterization and Structural Elucidation of 2 4 Chloro 2 Methoxyphenoxy Acetic Acid and Its Derivatives

Comprehensive Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It identifies the chemical environment of each nucleus, allowing for the elucidation of atom connectivity and stereochemistry.

¹H NMR Spectroscopy provides information on the number and environment of protons. For 2-(4-Chloro-2-methoxyphenoxy)acetic acid, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the methoxy (B1213986) group protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. The methylene protons adjacent to the ether oxygen would typically appear as a singlet, while the methoxy protons would also present as a sharp singlet. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift and may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum for this compound is expected to show nine distinct signals: six for the aromatic carbons (with their chemical shifts influenced by the chloro, methoxy, and ether substituents), one for the carbonyl carbon of the acid group at a significant downfield shift (typically >170 ppm), one for the methylene carbon, and one for the methoxy carbon.

2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides further confirmation of the structure. A COSY spectrum would reveal correlations between adjacent protons, helping to assign the signals of the aromatic protons. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, definitively linking the ¹H and ¹³C assignments.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ~6.8 - 7.2 | ~110 - 150 | Complex splitting pattern expected due to three adjacent protons on the ring. |

| -OCH₂- | ~4.6 | ~65-70 | Expected to be a singlet in ¹H NMR. |

| -OCH₃ | ~3.8 | ~55-60 | Expected to be a sharp singlet in ¹H NMR. |

| -COOH | ~10-12 | ~170-175 | Signal in ¹H NMR is often broad and exchangeable. |

| Aromatic C-Cl | - | ~125-130 | Quaternary carbon. |

| Aromatic C-O (ether) | - | ~145-155 | Quaternary carbon. |

| Aromatic C-O (methoxy) | - | ~145-155 | Quaternary carbon. |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1700-1730 cm⁻¹. Other key absorptions include C-H stretches for the aromatic ring and the methoxy/methylene groups (around 2850-3100 cm⁻¹), C-O-C asymmetric and symmetric stretching for the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (in the 1400-1600 cm⁻¹ region). The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | FT-IR |

| C-H stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C-H stretch (Aliphatic -CH₂, -CH₃) | 2850 - 3000 | FT-IR, FT-Raman |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | FT-IR |

| C=C stretch (Aromatic) | 1400 - 1600 | FT-IR, FT-Raman |

| C-O-C stretch (Ether) | 1200 - 1275 (asymmetric) | FT-IR |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | FT-IR |

| C-Cl stretch | 700 - 800 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is characterized by absorptions arising from the substituted benzene ring chromophore. The electronic transitions are typically π → π* transitions. The presence of substituents on the benzene ring, such as the chloro, methoxy, and phenoxyacetic acid groups, influences the energy of these transitions and thus the maximum absorption wavelength (λmax). One would expect strong absorption bands in the UV region, likely between 220 nm and 290 nm.

High-Resolution Mass Spectrometry (LC-MS, HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can distinguish between compounds with the same nominal mass. For this compound (C₉H₉ClO₄), the theoretical exact mass of the molecular ion can be calculated. Electrospray ionization (ESI) is a common technique used in conjunction with liquid chromatography (LC), which would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the loss of the carboxymethyl group (-CH₂COOH) or cleavage of the ether bond.

Computational Chemistry and Quantum Chemical Studies

Alongside experimental techniques, computational chemistry provides deep insights into the molecular structure and properties from a theoretical standpoint.

Theoretical Structure Prediction and Geometry Optimization

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the most stable three-dimensional structure of a molecule. Geometry optimization calculations are performed to find the minimum energy conformation, which corresponds to the most probable structure of the molecule. These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The results of these theoretical predictions can be compared with experimental data, for example from X-ray crystallography if available, to validate the computational model. Furthermore, computational methods can be used to predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For compounds like this compound, computational methods such as Density Functional Theory (DFT) are powerful tools for this analysis. nih.gov These calculations can elucidate the distribution of electrons within the molecule and identify the key orbitals involved in chemical reactions.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. numberanalytics.com

In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, particularly influenced by the electron-donating methoxy group. The LUMO, conversely, would likely be distributed over the carboxylic acid moiety and the aromatic ring, influenced by the electron-withdrawing chlorine atom. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions.

Table 1: Conceptual Data for Frontier Molecular Orbitals

This interactive table illustrates the typical parameters obtained from an FMO analysis. Note: The values presented here are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron-donating capabilities. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capabilities. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For a molecule like this compound, MD simulations can reveal how the molecule changes its shape and how it might interact with biological targets, such as auxin-binding proteins, given that phenoxyacetic acids are known auxin analogs. researchgate.netnih.gov

Conformational analysis, often a component of MD studies, focuses on identifying the stable three-dimensional arrangements of a molecule. The conformation of phenoxyacetic acid derivatives is largely determined by the torsion angles of the side chain relative to the aromatic ring. Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), have shown that these molecules can adopt different stable conformations, often described as synclinal or antiperiplanar. researchgate.net The preferred conformation can be influenced by intermolecular interactions, such as hydrogen bonding, in both crystal structures and in solution. researchgate.net

For this compound, the key dihedral angles determining its conformation would be around the C-O-C-C bonds of the ether linkage and the acetic acid side chain. The presence of the methoxy group at the ortho position could introduce steric hindrance that influences the preferred rotational state of the side chain. MD simulations could map the potential energy surface of the molecule as a function of these dihedral angles to identify the low-energy, and therefore most probable, conformations.

Table 2: Key Dihedral Angles for Conformational Analysis

This table outlines the critical dihedral angles that would be analyzed in a conformational study of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ring)-O-CH2-C(acid) | Defines the orientation of the acetic acid side chain relative to the phenoxy ring. |

| τ2 | O-CH2-C=O | Defines the orientation of the carboxyl group. |

Structure Activity Relationship Sar and Mechanistic Pathways of 2 4 Chloro 2 Methoxyphenoxy Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical methods used to predict the biological effect of chemical compounds by establishing a mathematical correlation between their chemical structure and biological activity. researchgate.net For phenoxyacetic acid derivatives, QSAR studies have been instrumental in understanding how specific physicochemical properties influence their efficacy. These models often correlate biological activity with descriptors such as hydrophobicity (π), electronic effects (σ), and steric parameters like molar refraction (MR). nih.gov

In studies on various phenoxyacetic acid derivatives, potencies have been shown to correlate positively with the hydrophobic values (π) of substituents at the ortho, meta, and/or para positions of the phenoxy ring. nih.gov Similarly, positive correlations are often observed with the Hammett constants (σ), which account for the electronic effects of substituents. nih.govsemanticscholar.org Conversely, negative correlations have been found with the molar refraction (MR) values of para-substituents in some series, suggesting that bulky groups at this position can be detrimental to activity. nih.gov These models provide a framework for designing more potent analogs by optimizing these key physicochemical parameters. researchgate.netnih.gov

| QSAR Parameter | Physicochemical Property Represented | General Correlation with Biological Activity of Phenoxyacetic Acids | Reference |

|---|---|---|---|

| Hydrophobicity (π) | Describes the lipophilicity of a substituent, affecting membrane permeability and target interaction. | Positive correlation; increased hydrophobicity often leads to higher potency. | nih.gov |

| Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. | Positive correlation; electron-withdrawing groups can enhance activity. | nih.gov |

| Molar Refraction (MR) | A measure of the volume occupied by a substituent (steric effects). | Negative correlation for para-substituents in some series, indicating steric hindrance can reduce activity. | nih.gov |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. For derivatives of phenoxyacetic acid, docking studies have provided critical insights into their interactions at the molecular level. Although the specific targets can vary depending on the biological activity being investigated (e.g., herbicidal, anti-inflammatory), the principles of interaction remain fundamental.

For instance, docking studies of related 2-(2,4-dichlorophenoxy)acetic acid derivatives with the cyclooxygenase-2 (COX-2) enzyme have been performed to explore their potential as anti-inflammatory agents. mdpi.com These studies reveal that the compounds effectively fit into the active site of the enzyme. mdpi.com The binding is typically stabilized by a network of interactions, including:

Hydrogen Bonds: The carboxylic acid moiety of the phenoxyacetic acid derivative is often crucial for forming hydrogen bonds with key amino acid residues (e.g., Histidine) in the active site. nih.gov

Hydrophobic Interactions: The substituted phenoxy ring engages in hydrophobic and π-π interactions with nonpolar residues of the target protein, which is essential for anchoring the molecule in the binding pocket. nih.gov

These computational models allow for the prediction of binding affinity (often expressed as a binding score in kcal/mol) and help rationalize the observed biological activities, guiding the synthesis of new derivatives with improved target specificity and efficacy. mdpi.comnih.gov

| Interaction Type | Molecular Feature Involved | Example Residue Interaction (in COX-2) | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid group (-COOH) | His90 | Critical for anchoring the ligand in the active site and for biological activity. | nih.gov |

| Hydrophobic Interactions | Substituted phenoxy ring | Val3, Ile4, Phe6 | Stabilizes the ligand within the binding pocket and contributes to binding affinity. | nih.gov |

| π-π Stacking | Aromatic phenoxy ring | Tyr5, Phe6 | Enhances binding affinity through interactions with aromatic amino acid residues. | nih.gov |

Elucidation of Specific Structural Features Governing Biological Action

The identity and position of substituents on the phenoxy ring of 2-(4-Chloro-2-methoxyphenoxy)acetic acid are critical determinants of its biological activity. The specific arrangement of the chloro and methoxy (B1213986) groups exemplifies the structure-activity relationships common to this class of compounds.

Alkoxy Groups: The methoxy group (-OCH₃) at the ortho-position (position 2) also plays a key role. Ortho-substituents can influence the conformation of the molecule by creating steric effects that lock the side chain into a specific orientation relative to the ring. nih.gov This conformational constraint can be crucial for fitting into a specific binding pocket on a target protein. The methoxy group's electronic properties can further modulate the molecule's reactivity and binding affinity. nih.gov

The combination of these substitutions creates a unique electronic and steric profile that governs the compound's specific biological action.

Chirality is a fundamental property in pharmacology and toxicology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit different biological activities. nih.gov While this compound itself is not chiral, many of its active derivatives can be, particularly if the acetic acid side chain is modified.

When a chiral center is present, the biological activity often resides predominantly in one enantiomer. nih.gov This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for a precise fit with its macromolecular target. The other enantiomer may bind less effectively or not at all.

Therefore, for any chiral derivative of this compound, the enantiomeric purity is a critical factor. The development of such compounds often requires stereoselective synthesis or chiral separation to isolate the more active enantiomer, thereby maximizing therapeutic efficacy. researchgate.netmdpi.com

Biological Mechanism of Action Studies (General for Phenoxyacetic Acid Derivatives)

Many phenoxyacetic acid derivatives, including the structurally related and widely used herbicides 2,4-D and MCPA, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. scispace.compressbooks.pub These synthetic compounds are recognized by the plant's auxin perception and signaling machinery but are more stable and persistent than the natural hormone. nih.gov

The mechanism of action involves the following key steps:

Perception: The synthetic auxin binds to auxin receptors, specifically a family of F-box proteins that includes Transport Inhibitor Response 1 (TIR1). nih.gov

Signal Transduction: This binding event promotes the interaction between the TIR1 receptor and transcriptional repressor proteins known as Aux/IAA proteins. nih.gov

Protein Degradation: The formation of this complex targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway. nih.gov

Gene Expression: The removal of these repressors leads to the de-repression of auxin-responsive genes. The subsequent over-expression of these genes triggers a cascade of physiological events. nih.gov

This sustained and uncontrolled stimulation results in abnormal growth processes, including rapid cell division and elongation, epinasty (downward bending of leaves), and tissue proliferation. scispace.compressbooks.pub Ultimately, the disruption of normal plant development leads to the death of susceptible plants, particularly broadleaf weeds. scispace.com

Receptor Binding and Antagonism (e.g., Gastrin/Cholecystokinin-B Receptors)

The gastrin/cholecystokinin-B (CCK-B) receptor has been a significant target for the development of therapeutic agents, particularly for conditions related to gastric acid secretion. Research into the structure-activity relationships (SAR) of various chemical scaffolds has led to the identification of potent and selective antagonists. Among these, derivatives of phenoxyacetic acid have emerged as a promising class of compounds. Although direct studies on this compound are not extensively documented in this specific context, comprehensive research on analogous phenoxyacetic acid derivatives provides valuable insights into the structural requirements for high-affinity binding and antagonism at the human gastrin/CCK-B receptor.

Systematic modifications of the phenoxyacetic acid scaffold have been explored to optimize its interaction with the CCK-B receptor. This has involved the synthesis and evaluation of a series of phenoxyacetanilide derivatives, which has led to the discovery of highly potent and selective antagonists.

One key compound that has emerged from these studies is 2-[3-[3-[N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl]-ureido]phenyl]acetic acid, also known as DA-3934. This compound demonstrated a high affinity for the human gastrin/CCK-B receptor and notable selectivity over the cholecystokinin-A (CCK-A) receptor. The antagonist activity of DA-3934 and its methyl ester derivative was confirmed by their ability to inhibit pentagastrin-induced gastric acid secretion in a dose-dependent manner in rats. nih.gov

Further research aimed at improving the biological characteristics of DA-3934 led to the synthesis of additional derivatives. In these studies, the N-methyl-N-phenylcarbamoylmethyl moiety of the parent compound was replaced with various alkyl chains. The investigation into the SAR of these new compounds revealed that the size of the N-alkyl chain plays a crucial role in determining the binding affinity for the human gastrin receptor. Several of these modifications resulted in a significant increase in receptor binding affinity. nih.gov

For instance, the derivative 2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]phenyl]acetic acid exhibited high affinity for human gastrin receptors. Another potent compound identified was (±)-2-[3-[3-[N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]-N-(3-methylpentyl)carbamoylmethyl]ureido]phenyl]acetic acid. These compounds were also found to be more potent inhibitors in a pentagastrin-induced gastric acid secretion model when compared to the parent compound, DA-3934. nih.gov

The development of another novel series of phenoxyacetic acid derivatives was based on the three-dimensional structural similarities to other known CCK-B receptor antagonists, YM022 and RP72540. This research led to the identification of N-methyl-N-phenyl-2-[2-[N-(N-methyl-N-phenyl-carbamoylmethyl)-N-[2-[3-(3-methylphenyl)ureido]acetyl]amino]phenoxy]acetamide (DZ-3514), which showed high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. researchgate.net

The following tables summarize the binding affinities of selected phenoxyacetic acid derivatives for the human gastrin/CCK-B and CCK-A receptors.

Table 1: Receptor Binding Affinity of Key Phenoxyacetic Acid Derivatives

| Compound | CCK-B Receptor IC50 (nM) | CCK-A Receptor IC50 (nM) | Selectivity (CCK-A/CCK-B) |

|---|---|---|---|

| DA-3934 | 0.68 | >10000 | >14700 |

| DZ-3514 | 0.45 | 1300 | 2889 |

Data sourced from studies on human recombinant receptors.

Table 2: In Vivo Efficacy of Selected Phenoxyacetic Acid Derivatives

| Compound | Pentagastrin-Induced Gastric Acid Secretion Inhibition (ED50, mg/kg, i.d. in rats) |

|---|---|

| DA-3934 | 1.0 |

| Compound 22c * | 0.12 |

| Compound 22h * | 0.63 |

*Compound 22c: 2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]phenyl]acetic acid *Compound 22h: (±)-2-[3-[3-[N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]-N-(3-methylpentyl)carbamoylmethyl]ureido]phenyl]acetic acid

These findings underscore the importance of the phenoxyacetic acid core in designing potent and selective antagonists for the gastrin/CCK-B receptor. The extensive SAR studies have elucidated key structural features that govern receptor binding and functional antagonism, providing a solid foundation for the development of clinically relevant therapeutic agents.

Investigation of Biological Activities and Pharmacological Potential of 2 4 Chloro 2 Methoxyphenoxy Acetic Acid Derivatives in Vitro and Non Mammalian Models

Antimicrobial Spectrum and Potency (Antibacterial, Antimycobacterial, Antifungal)

Derivatives of phenoxyacetic acid have demonstrated a broad spectrum of antimicrobial activities. The core structure allows for various substitutions, leading to compounds with specific potencies against different types of microorganisms.

Antibacterial Activity: Research has shown that certain derivatives of 2-(4-chloro-2-methoxyphenoxy)acetic acid exhibit notable antibacterial effects. For instance, Schiff bases derived from 2-formylphenoxy acetic acid have been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Some of these compounds showed good antibacterial activity, comparable to the standard drug ampicillin. researchgate.net Similarly, other phenoxyacetic acid analogs have displayed activity against a range of bacteria, including Pseudomonas aeruginosa and Proteus vulgaris. researchgate.net

Antimycobacterial Activity: The fight against mycobacterial infections, such as tuberculosis, has also benefited from the investigation of phenoxyacetic acid derivatives. Specific pyrazoline derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their anti-mycobacterial properties against Mycobacterium tuberculosis H37Rv. jetir.org These studies are crucial in the search for new drugs to combat drug-resistant strains of mycobacteria.

Antifungal Activity: In the realm of antifungal agents, derivatives of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid have shown potential. jetir.org Studies have evaluated the antifungal properties of various phenoxyacetic acid derivatives against fungal strains like Aspergillus niger and Candida albicans. jetir.orgresearchgate.net The findings suggest that modifications to the phenoxyacetic acid scaffold can lead to compounds with significant antifungal efficacy. researchgate.net

Table 1: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative Type | Target Organism | Activity/Finding |

|---|---|---|

| Schiff bases of 2-formylphenoxy acetic acid | Staphylococcus aureus, Escherichia coli | Good antibacterial activity, comparable to ampicillin. researchgate.net |

| Pyrazoline derivatives | Mycobacterium tuberculosis H37Rv | Evaluated for anti-mycobacterial activity. jetir.org |

| 2-(4-chloro-3,5-dimethylphenoxy)acetic acid derivatives | Fungi | Potential antifungal and anthelmintic properties. jetir.org |

| 4-phenylazophenoxyacetic acids | Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli | Displayed antimicrobial activity. researchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazoles | Bacteria and Fungi | Screened for antimicrobial activity. researchgate.net |

Antiviral Efficacy Studies

The investigation into the antiviral potential of phenoxyacetic acid derivatives has yielded mixed results. A study involving pyrazoline derivatives synthesized from 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid and various acid hydrazides revealed no specific antiviral activity. tandfonline.comtandfonline.comnih.gov The criterion for specific antiviral activity was the inhibition of virus-induced cytopathogenicity at a concentration at least five times lower than the concentration that would alter the morphology of uninfected host cells. tandfonline.com None of the tested compounds met this criterion. tandfonline.comnih.gov

However, one of the derivatives, 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid, was identified as the most cytotoxic compound in the series. nih.gov It exhibited a minimum cytotoxic concentration of 0.16 μg/mL in human embryonic lung (HEL) cells. nih.govresearchgate.net

Antiproliferative and Cytotoxic Effects in Cell Lines (In Vitro)

The potential of this compound derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These studies focus on the compounds' ability to inhibit cell proliferation and induce cell death (cytotoxicity).

One study investigated a synthesized pyrazoline-containing thiopyrano[2,3-d]thiazole derivative of 2-(4-chloro-2-formylphenoxy)acetic acid for its anticancer activity. mdpi.com The screening revealed a low level of anticancer activity, with tumor cell growth ranging from 92.48% to 126.61%. mdpi.com The compound showed a weak impact on leukemia and central nervous system cancer cell lines. mdpi.com

In another study, phenoxyacetamide derivatives were synthesized and evaluated for their cytotoxic effects. mdpi.com These compounds demonstrated potent cytotoxicity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One particular derivative showed impressive cytotoxic effects on the HepG2 cell line with a low IC50 value, indicating high potency. mdpi.com

Furthermore, research on other related structures, such as 2-arylbenzoxazole acetic acid derivatives, has identified promising cytotoxic compounds against breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines. core.ac.uk These findings suggest that the phenoxyacetic acid scaffold is a viable starting point for the development of new antineoplastic agents. core.ac.uk

Table 2: Cytotoxic Effects of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative Type | Cell Line(s) | Activity/Finding |

|---|---|---|

| rel-2-[4-chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid | Leukemia (RPMI-8226, CCRF-CEM, K-562), CNS Cancer (SF-539) | Low level of anticancer activity. mdpi.com |

| Phenoxyacetamide derivatives | Liver Cancer (HepG2), Breast Cancer (MCF-7) | Potent cytotoxicity, with one compound showing an IC50 of 1.43 μM against HepG2. mdpi.com |

| 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid | Human Embryonic Lung (HEL) cells, Vero cells | Identified as the most cytotoxic in a series, with a minimum cytotoxic concentration of 0.16 μg/mL in HEL cells. jetir.orgtandfonline.com |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | Demonstrated high cytotoxic activity. jetir.org |

Modulation of Receptor Systems (e.g., Gastrin/Cholecystokinin-B Receptors)

The cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor (CCK2R), is a protein found primarily in the central nervous system and the gastrointestinal tract. wikipedia.org It has a high affinity for both gastrin and cholecystokinin (CCK), which are regulatory peptides. nih.gov This receptor plays a role in various physiological processes, including anxiety, feeding, and locomotion. wikipedia.org

Research has been conducted to develop antagonists for the gastrin/CCK-B receptors, and phenoxyacetic acid derivatives have emerged as a promising class of compounds. nih.govelsevierpure.com A series of phenoxyacetanilide derivatives were synthesized and evaluated for their antagonist activities. elsevierpure.com Among them, one compound, in particular, exhibited high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. elsevierpure.com This compound and its methyl ester derivative were shown to inhibit pentagastrin-induced gastric acid secretion in rats in a dose-dependent manner. elsevierpure.com

Further studies aimed at improving the biological characteristics of these antagonists led to the synthesis of novel phenoxyacetic acid derivatives. nih.gov Certain derivatives with various alkyl chains showed a significant increase in receptor binding affinity. nih.gov Two compounds, 2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]phenyl]acetic acid and (+/-)-2-[3-[3-[N-[2-(N-methyl-N-phenylcarbamoylmethoxy)phenyl]-N-(3-methylpentyl)carbamoylmethyl]ureido]phenyl]acetic acid, displayed high affinity for human gastrin receptors and were potent inhibitors of pentagastrin-induced gastric acid secretion. nih.gov

Antioxidant Activity Profiling

Phenoxyacetic acid derivatives have been investigated for their antioxidant properties, which is the ability to neutralize harmful free radicals in the body. Various in vitro assays are employed to assess this activity.

One study synthesized a series of (4-benzoyl-phenoxy)-acetic acid derivatives and screened them for their antioxidant potential using DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) radical scavenging assays. researchgate.net The results indicated that some of these derivatives possessed good radical scavenging activity. researchgate.net

Another area of research has focused on new phenoxyacetic acid analogues. researchgate.net These compounds were evaluated for their antioxidant properties using DPPH, ABTS, and CUPRAC assays. researchgate.net The findings suggested that several of these compounds have high antioxidant capacity. researchgate.net

Table 3: Antioxidant Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative Type | Assay(s) Used | Activity/Finding |

|---|---|---|

| (4-benzoyl-phenoxy)-acetic acid derivatives | DPPH, Nitric Oxide (NO), Hydrogen Peroxide (H2O2) | Some derivatives showed good radical scavenging activity. researchgate.net |

| 2-(4-(4-bromobenzoyl)-2, 6- dimethylphenoxy) acetic acid | DPPH, Nitric Oxide (NO), Hydrogen Peroxide (H2O2) | Possessed good antioxidant activity with an IC50 of 18.94 +0.24µg/ml in the DPPH assay. jetir.org |

| New phenoxyacetic acid analogues | DPPH, ABTS, CUPRAC | Several compounds exhibited high antioxidant capacity. researchgate.net |

Anti-inflammatory and Analgesic Properties

The potential of phenoxyacetic acid derivatives to alleviate inflammation and pain has been a subject of significant research. These properties are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com

Several studies have synthesized and evaluated phenoxyacetic acid derivatives for their anti-inflammatory and analgesic activities. In one study, N-(1-(p-tolyl)ethyl)-2-(substituted phenoxy) acetamide (B32628) derivatives were synthesized and showed anti-inflammatory, analgesic, and antipyretic effects. researchgate.net Another investigation focused on 2-(substituted phenoxy) acetamide derivatives, revealing that compounds with halogens on the aromatic ring favored anti-inflammatory and analgesic activity. nih.gov

More specifically, novel phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors. mdpi.com Certain synthesized compounds demonstrated significant COX-2 inhibition with low IC50 values, indicating potent pharmacological potential. mdpi.com In vivo studies confirmed the anti-inflammatory effects of some of these compounds, as they significantly inhibited paw thickness and paw weight in rat models of inflammation. mdpi.com These potent compounds were also analyzed for their pain-relieving effects. mdpi.com

Furthermore, polychlorinated (phenoxyphenyl)acetic acids, as structural analogues of the anti-inflammatory drug fenclofenac (B1672494), have shown increased potency. nih.gov One such analogue was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative Type | Activity | Key Finding(s) |

|---|---|---|

| N-(1-(p-tolyl)ethyl)-2-(substituted phenoxy) acetamide derivatives | Anti-inflammatory, Analgesic, Antipyretic | Exhibited a range of anti-inflammatory and pain-relieving effects. researchgate.net |

| 2-(Substituted phenoxy) acetamide derivatives | Anti-inflammatory, Analgesic | Halogenated derivatives showed favorable activity. nih.gov |

| Novel phenoxyacetic acid derivatives | Selective COX-2 Inhibition, Anti-inflammatory | Significant COX-2 inhibition (IC50 range 0.06–0.09 μM); in vivo inhibition of paw edema. mdpi.com |

| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Anti-inflammatory | 40 times more potent than fenclofenac in adjuvant-induced arthritis model. nih.gov |

| Caffeic acid derivatives with phenoxyacetic acid moiety | Anti-inflammatory, Analgesic | Some derivatives showed good anti-inflammatory activity compared to aspirin. researchgate.net |

Environmental Fate and Ecotoxicological Assessments of Phenoxyacetic Acid Compounds Excluding Human Centric Data

Environmental Transformation and Degradation Processes

The environmental persistence and transformation of 2-(4-Chloro-2-methoxyphenoxy)acetic acid are governed by a combination of photochemical, biological, and chemical processes. These processes determine the compound's half-life and the nature of the metabolites formed in various environmental compartments.

Photodegradation, or the breakdown of compounds by light, can be a significant transformation pathway for pesticides in the environment. Studies on the photocatalytic degradation of this compound, often in the presence of a catalyst like titanium dioxide (TiO2), demonstrate its susceptibility to this process. nih.govresearchgate.net

The degradation mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which initiate the breakdown of the parent molecule. nih.gov The process can lead to the formation of several intermediate products before complete mineralization. One identified metabolite from the microbial degradation of this compound is 4-chloro-2-methylphenol. aloki.hu During this process, the amount of this metabolite was observed to initially increase and then subsequently decrease, suggesting its own degradation. aloki.hu

The rate of photodegradation can be influenced by environmental factors such as pH, with studies showing an increased rate at higher pH levels. nih.govresearchgate.net The presence of other substances, like hydrogen peroxide, can also accelerate the reaction rate. nih.govresearchgate.net

Table 1: Factors Influencing Photodegradation of this compound

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| pH | Increases with increasing pH | nih.govresearchgate.net |

| Catalyst (e.g., TiO2) | Significantly enhances degradation | nih.govresearchgate.net |

| Hydrogen Peroxide | Accelerates the reaction | nih.govresearchgate.net |

Biological degradation is a primary mechanism for the dissipation of this compound from soil and water environments. A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing this compound under both aerobic and anaerobic conditions. aloki.hunih.gov

Under aerobic conditions , microbial degradation is relatively rapid. researchgate.net The process is driven by specific enzymes encoded by functional genes such as tfdA and cadA. nih.gov The initial step often involves the cleavage of the ether bond, leading to the formation of intermediates like 4-chloro-2-methylphenol, which are then further broken down. aloki.hu An endophytic fungus, Phomopsis sp. (strain E41), has been shown to effectively degrade the compound, achieving a degradation rate of up to 99.80% after 14 days of incubation under optimal conditions (50 mg/L concentration, 30°C, and pH 6). aloki.hu The presence of soil microorganisms has been shown to significantly enhance the removal rate of the herbicide. mdpi.com

Anaerobic degradation also occurs, although the specific enzymatic pathways are less clearly defined than their aerobic counterparts. researchgate.net This process is crucial in environments with limited or no oxygen, such as saturated soils, sediments, and groundwater. Bacteria like Thauera sp. can utilize the compound as a sole carbon and energy source under anaerobic conditions, using nitrate as an electron acceptor. researchgate.net Anaerobic digestion involves a series of processes where microorganisms break down biodegradable material in the absence of oxygen. omicsonline.org This begins with bacterial hydrolysis to break down insoluble organic polymers, followed by conversion into organic acids, and finally into methane and carbon dioxide. omicsonline.org

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems. The acid form of the compound is considered to be chemically very stable. nih.gov However, its ester formulations can undergo hydrolysis. For instance, a study on the hydrolysis of ¹⁴C-MCPA-2-EHE (an ester form) was conducted in buffered aqueous solutions to determine its stability. ccme.ca

Environmental Transport and Distribution Dynamics

The movement and final destination of this compound in the environment are dictated by its physical and chemical properties, as well as characteristics of the environmental media it enters.

Due to its high water solubility, this compound has a significant potential for transport from application sites into aquatic systems through leaching and surface runoff. aloki.huirishriverproject.comnih.gov This mobility poses a risk of contamination for groundwater, streams, and ponds. aloki.hu

The compound has been frequently detected in surface water and groundwater in various regions, sometimes at concentrations exceeding drinking water limits. aloki.huirishriverproject.com Its presence in river water has been noted throughout the year, even during winter at low concentrations, which suggests a persistent source from soil water or groundwater. irishriverproject.com High concentrations in rivers often coincide with storm events, which increase runoff from treated agricultural lands. irishriverproject.com

The interaction of this compound with soil particles, known as adsorption, is a critical process that influences its mobility and bioavailability for degradation. The compound is generally weakly sorbed by soils. researchgate.netnih.govsigmaaldrich.com

Several soil properties significantly affect the extent of adsorption:

Soil Organic Matter: Adsorption is positively correlated with the soil's organic carbon content. researchgate.netnih.gov Soils with higher organic matter tend to retain the herbicide more strongly. nih.gov Removal of organic matter from soil has been shown to decrease sorption by 37-100%. nih.govsigmaaldrich.com

Soil pH: Adsorption is negatively correlated with soil pH. researchgate.netnih.gov As a weak acid, the compound exists predominantly in its anionic form at typical environmental pH levels, which is more mobile and less adsorbed than the neutral form.

Soil Horizons: Topsoil layers (A horizons) generally exhibit a higher retention capacity for the herbicide compared to subsoil layers (B or C horizons). nih.govsigmaaldrich.com

The persistence of this compound in soil is expressed by its half-life (DT50), which is the time required for 50% of the initial amount to dissipate. This value can vary widely depending on soil type, microbial activity, and environmental conditions.

Table 2: Soil Persistence of this compound

| Soil Horizon/Type | Half-Life (DT50) in Days | Reference |

|---|---|---|

| Topsoils (A horizons) | 4.9 - 9.6 | nih.govsigmaaldrich.com |

| Subsoils (B or C horizons) | 11.6 - 23.4 | nih.govsigmaaldrich.com |

| Clay Loam, Heavy Clay, Sandy Loam | ~13 | researchgate.net |

Degradation is generally faster in topsoils where microbial activity is highest and decreases with depth. nih.govsigmaaldrich.com In air-dried soils, degradation is minimal, highlighting the importance of moisture for microbial activity. researchgate.net

Atmospheric Transport and Monitoring

No specific information regarding the atmospheric transport and monitoring of this compound was found in the available research. General studies on phenoxyacetic acid herbicides indicate that these compounds can enter the atmosphere through volatilization during and after application mdpi.commdpi.com. The transport distance of these herbicides in the atmosphere is influenced by factors such as wet and dry deposition rates, oxidation chemistry, and gas-particle partitioning mdpi.com. Real-time measurement techniques, such as chemical ionization time-of-flight mass spectrometry, have been used to detect related compounds like MCPA and 2,4-D in the atmosphere mdpi.com. However, specific monitoring data for this compound is not available.

Emerging Research Avenues and Methodological Innovations for 2 4 Chloro 2 Methoxyphenoxy Acetic Acid Research

Development of Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices

The accurate detection and quantification of 2-(4-chloro-2-methoxyphenoxy)acetic acid in complex environmental samples such as soil and water are crucial for monitoring its presence and distribution. Recent advancements in analytical chemistry have led to the development of highly sensitive and selective methods for this purpose.

Modern analytical techniques often involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly used sample preparation method that has been shown to be effective for phenoxyacetic acid herbicides. nih.gov

For the final determination, ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool. nih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of the compound. The use of electrospray ionization (ESI) in negative mode is often preferred for the analysis of phenoxyacetic acids. nih.gov The optimization of chromatographic conditions, such as the mobile phase composition, is critical for achieving good peak shape and separation from other compounds present in the sample. nih.gov

Table 1: Advanced Analytical Methods for Phenoxyacetic Acid Herbicides

| Analytical Technique | Sample Matrix | Sample Preparation | Key Advantages |

|---|---|---|---|

| UHPLC-MS/MS | Groundwater | Solid-Phase Extraction (SPE) | High sensitivity and selectivity, suitable for a wide range of related compounds. nih.gov |

| LC-MS/MS-ESI | Urine | Not specified | High precision for determining pesticide levels in biological samples. nih.gov |

Integration of Omics Technologies in Biological Activity Profiling

Understanding the biological effects of this compound at a molecular level is essential for assessing its potential impact on non-target organisms. Omics technologies, such as proteomics and metabolomics, are increasingly being integrated into these investigations to provide a comprehensive profile of the compound's biological activity.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications within an organism upon exposure to a chemical. In studies of related phenoxyacetic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), proteomic analyses have identified alterations in proteins involved in various cellular processes. nih.gov For instance, in the yeast Saccharomyces cerevisiae, exposure to 2,4-D led to changes in the expression of proteins related to stress response, carbohydrate metabolism, and amino acid biosynthesis. nih.gov Similar approaches could be applied to this compound to elucidate its specific mechanisms of action.

Metabolomics , the study of small molecule metabolites, provides a snapshot of the metabolic state of an organism. Exposure to xenobiotics can cause significant shifts in metabolic pathways. Metabolomic studies on individuals exposed to pesticides have revealed alterations in pathways related to inflammation, oxidative stress, and mitochondrial function. mdpi.com By applying metabolomics to study the effects of this compound, researchers can identify key metabolic pathways that are perturbed, offering insights into its toxicological profile. A study on phenoxy herbicides used metabolomics as a tool for read-across, indicating that it can help in predicting the toxicity of related compounds. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of phenoxyacetic acids often involves the use of hazardous reagents and solvents. wikipedia.org There is a growing interest in developing more sustainable and environmentally friendly synthetic routes for these compounds, guided by the principles of green chemistry.

Another avenue for greening the synthesis is the use of alternative activating agents for the esterification process. Research has explored the use of phosphonitrilic chloride (PNT) as a less moisture-sensitive and easier-to-handle activator for the synthesis of phenoxyacetic acid esters. jocpr.com The development of catalytic systems that can operate under milder conditions and with higher atom economy is a key goal in the sustainable synthesis of this compound and related compounds.

Enhanced Environmental Remediation Technologies (e.g., Photocatalysis over TiO2)

The removal of this compound and similar herbicides from contaminated water sources is a significant environmental challenge. Advanced oxidation processes, particularly photocatalysis using titanium dioxide (TiO2), have shown great promise for the degradation of these compounds.

Photocatalysis over TiO2 involves the generation of highly reactive hydroxyl radicals upon irradiation with UV light, which then attack and break down the organic pollutant. nih.gov The efficiency of this process can be influenced by several factors, including the concentration of the catalyst, the pH of the solution, and the presence of other substances. The addition of hydrogen peroxide (H2O2) has been shown to enhance the photocatalytic degradation of the related herbicide MCPA by increasing the production of hydroxyl radicals. nih.gov

Table 2: Photocatalytic Degradation of MCPA

| Catalyst | Additive | Irradiation Time | Degradation Efficiency |

|---|---|---|---|

| TiO2 | 0.5% H2O2 | 45 min | 100% |

| Ag(I) metal-organic framework (Ag-MOF) | None (Sunlight) | 20 min | 98.0% |

In addition to photocatalysis, other advanced materials are being explored for the remediation of phenoxyacetic acid herbicides. Metal-organic frameworks (MOFs) have emerged as highly effective adsorbents due to their large surface area and tunable porosity. researchgate.net For example, the MOF MIL-101(Cr) has demonstrated rapid and efficient removal of MCPA from water, with the added benefit of being reusable for multiple cycles. researchgate.net Cationic MOFs have also been specifically designed for the efficient removal of 2,4-D from aqueous solutions. nih.gov These innovative remediation technologies offer potential solutions for effectively treating water contaminated with this compound.

Q & A

Basic Identification and Structural Characterization

Q: What are the IUPAC name, CAS number, and key spectroscopic identifiers for 2-(4-chloro-2-methoxyphenoxy)acetic acid? A: The compound is systematically named This compound. While its exact CAS number is not explicitly listed in the provided evidence, structurally analogous compounds (e.g., MCPA, CAS 94-74-6) share similar phenoxyacetic acid frameworks but differ in substituents . Key characterization methods include:

- NMR : Analyze the methoxy (δ ~3.8 ppm) and chloro-substituted aromatic protons (δ ~6.8–7.2 ppm).

- FT-IR : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and ether linkage (C-O-C stretch ~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to [M-H]⁻ or [M+Na]⁺) .

Basic Synthesis Methodology

Q: What is a standard laboratory-scale synthesis route for this compound? A: A typical synthesis involves:

Etherification : React 4-chloro-2-methoxyphenol with chloroacetic acid in alkaline conditions (e.g., NaOH, 80°C).

Acidification : Neutralize with HCl to precipitate the crude product.

Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane).

Yields depend on reaction stoichiometry and temperature control. Analogous methods for MCPA (CAS 94-74-6) report yields of 60–75% .

Advanced Optimization of Reaction Conditions

Q: How can researchers optimize the synthesis to address low yields or byproduct formation? A: Key strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Maintain temperatures below 100°C to avoid decomposition of the methoxy group.

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted phenol or ester derivatives) and adjust purification protocols .

Analytical Characterization Challenges

Q: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural confirmation? A: Contradictions may arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting proton signals. Use D₂O exchange or pH-adjusted NMR solvents.

- Isomeric Impurities : Verify the absence of regioisomers (e.g., 4-chloro-3-methoxy derivatives) via 2D NMR (COSY, HSQC) .

- Mass Fragmentation : Compare experimental spectra with computational predictions (e.g., NIST Chemistry WebBook) .

Biological Activity and Mechanism Studies

Q: What methodologies are used to investigate the biological activity of this compound? A:

- Enzyme Assays : Test inhibition of plant auxin-binding proteins (ABP1) due to structural similarity to phenoxy herbicides .

- Cell Culture Studies : Evaluate cytotoxicity in mammalian cells (e.g., MTT assay) and compare with analogs like 2,4-D .

- Molecular Docking : Model interactions with target receptors (e.g., auxin-responsive transcription factors) using software like AutoDock .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in the lab? A: Based on analogous compounds (e.g., MCPA):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Stability and Storage Conditions

Q: How should researchers store this compound to prevent degradation? A:

- Temperature : Store at 2–8°C in airtight containers.

- Light Sensitivity : Protect from UV light using amber glassware.

- Moisture Control : Add desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

Environmental Impact Assessment

Q: What methodologies assess the environmental persistence or toxicity of this compound? A:

- Soil Half-Life Studies : Incubate with soil samples and quantify degradation via HPLC .

- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests (OECD Guidelines 201/202).

- Metabolite Identification : Use LC-MS/MS to detect breakdown products (e.g., chlorinated phenols) .

Contradictory Data in Literature

Q: How to address conflicting reports on herbicidal efficacy or toxicity? A: Potential factors include:

- Purity Variability : Compare batch purity via elemental analysis.

- Test Organism Differences : Standardize assays using model organisms (e.g., Arabidopsis thaliana for plant studies).

- Environmental Variables : Control pH, temperature, and organic matter content in toxicity tests .

Advanced Applications in Material Science

Q: Can this compound be functionalized for use in polymer or coordination chemistry? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.